molecular formula C10H9ClN2O B1458370 1-[(2-Chlorophenyl)methyl]pyrazol-4-ol CAS No. 1592296-18-8

1-[(2-Chlorophenyl)methyl]pyrazol-4-ol

Cat. No. B1458370
M. Wt: 208.64 g/mol
InChI Key: VBUPEWSUEGHPBW-UHFFFAOYSA-N
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Description

“1-[(2-Chlorophenyl)methyl]pyrazol-4-ol” is an organic compound . It belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-[(2-Chlorophenyl)methyl]pyrazol-4-ol” is characterized by a pyrazole ring attached to a 2-chlorophenyl group via a methylene bridge . The molecular weight of this compound is 208.65 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2-Chlorophenyl)methyl]pyrazol-4-ol” include a molecular weight of 208.65 . Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound and its derivatives are synthesized through various chemical reactions, including transition metal-free direct sulfenylation, which involves the use of N-chlorosuccinimide at room temperature. This process has been applied to synthesize compounds like 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, characterized by spectroscopic techniques and X-ray diffraction studies (Kamani et al., 2019).

Crystal and Molecular Structure : The detailed analysis of crystal and molecular structures through X-ray diffraction reveals the crystallization in specific crystal classes and the determination of cell parameters, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice.

Antimicrobial and Anticancer Applications

Antimicrobial Activity : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant in vitro antimicrobial activity. Some compounds demonstrated higher activity than reference drugs, highlighting their potential as new antimicrobial agents (Hafez et al., 2016).

Anticancer Activity : Pyrazole compounds have been investigated for their anticancer properties. A study on 1,3-oxazole clubbed pyridyl-pyrazolines showed that some compounds exhibit high potency against cancer cell lines, underscoring their potential use in cancer therapy (Katariya et al., 2021). Additionally, the molecular docking studies of these compounds indicate their potential utility in overcoming microbial resistance to pharmaceutical drugs.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUPEWSUEGHPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

CAS RN

1592296-18-8
Record name 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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